

3-Aminopropyltriethoxysilane properties and specifications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminopropyltrimethylsilane

Cat. No.: B092775

[Get Quote](#)

An In-depth Technical Guide to 3-Aminopropyltriethoxysilane (APTES): Properties, Specifications, and Application Protocols

Introduction: The Role of APTES as a Molecular Bridge

3-Aminopropyltriethoxysilane (APTES) is an organosilane that has become an indispensable tool in materials science, biotechnology, and drug development.^{[1][2]} Its value lies in its bifunctional nature; it possesses three hydrolyzable ethoxy groups at one end and a reactive primary amine group at the other.^{[1][3]} This unique structure allows APTES to act as a molecular bridge, or coupling agent, forming stable covalent bonds with both inorganic substrates and organic molecules.^[4]

For researchers and drug development professionals, APTES is the foundational layer for a vast array of applications. It is used to functionalize surfaces for the immobilization of biomolecules, creating platforms for biosensors, diagnostic assays, and cell culture studies.^[1] Furthermore, it is employed to modify nanoparticles for targeted drug delivery and bioimaging. ^[1] Understanding the core properties of APTES and the causality behind its reaction mechanisms is paramount to achieving stable, reproducible, and effective surface modifications. This guide provides a detailed examination of APTES, moving from its fundamental properties to validated experimental protocols for its successful application.

Core Physicochemical Properties and Specifications

The performance of APTES is directly tied to its chemical and physical characteristics. It is typically a colorless to pale yellow liquid with a distinct amine-like odor. Its reactivity, particularly its sensitivity to moisture, dictates its handling and storage requirements.

Data Presentation: Physicochemical Properties of APTES

For ease of reference, the key quantitative properties of 3-Aminopropyltriethoxysilane are summarized below.

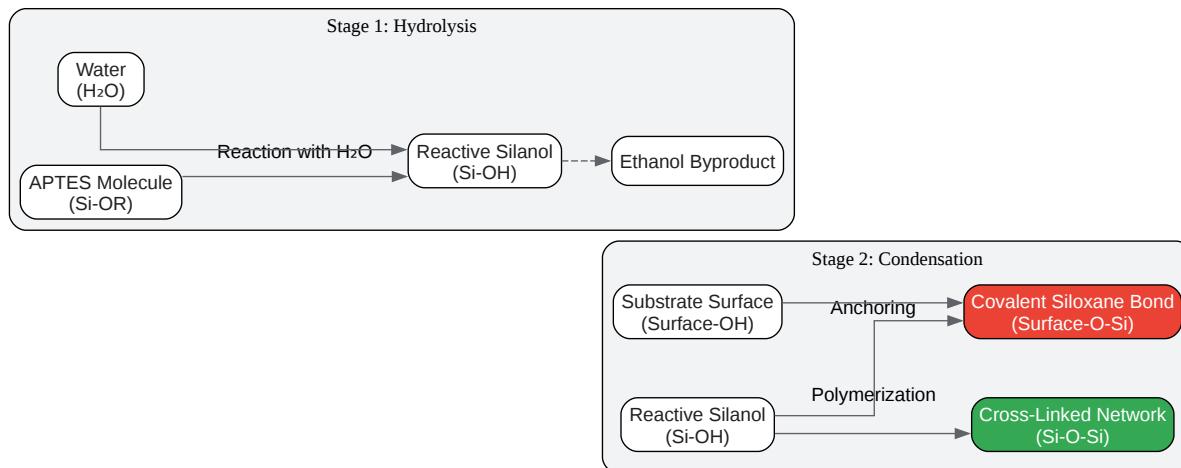
Property	Value	Source(s)
Chemical Formula	<chem>C9H23NO3Si</chem>	[4]
Molecular Weight	221.37 g/mol	[3][4][5]
CAS Number	919-30-2	[3][4]
Appearance	Colorless to pale yellow liquid	
Density	~0.946 g/mL at 25 °C	[4][5]
Boiling Point	217 °C	[4][5]
Melting Point	-70 °C	[4][5]
Flash Point	~98 °C (closed cup)	[5]
Refractive Index	~1.422 at 20 °C	[4][5]
Solubility	Miscible with alcohols, toluene, acetone	[3][4]
Water Solubility	Reacts with water	[4]

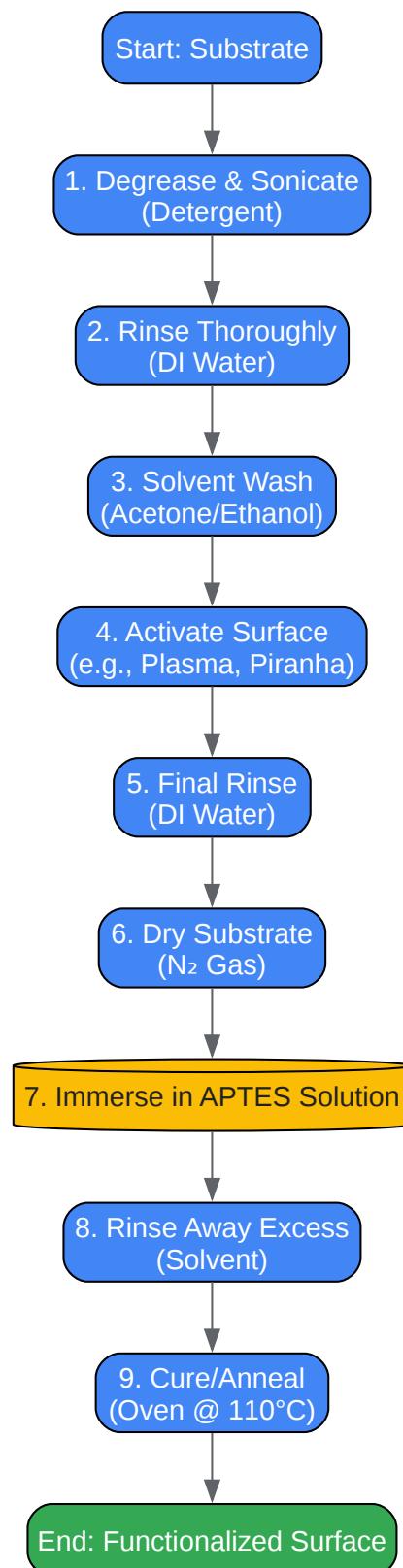
Quality Specifications

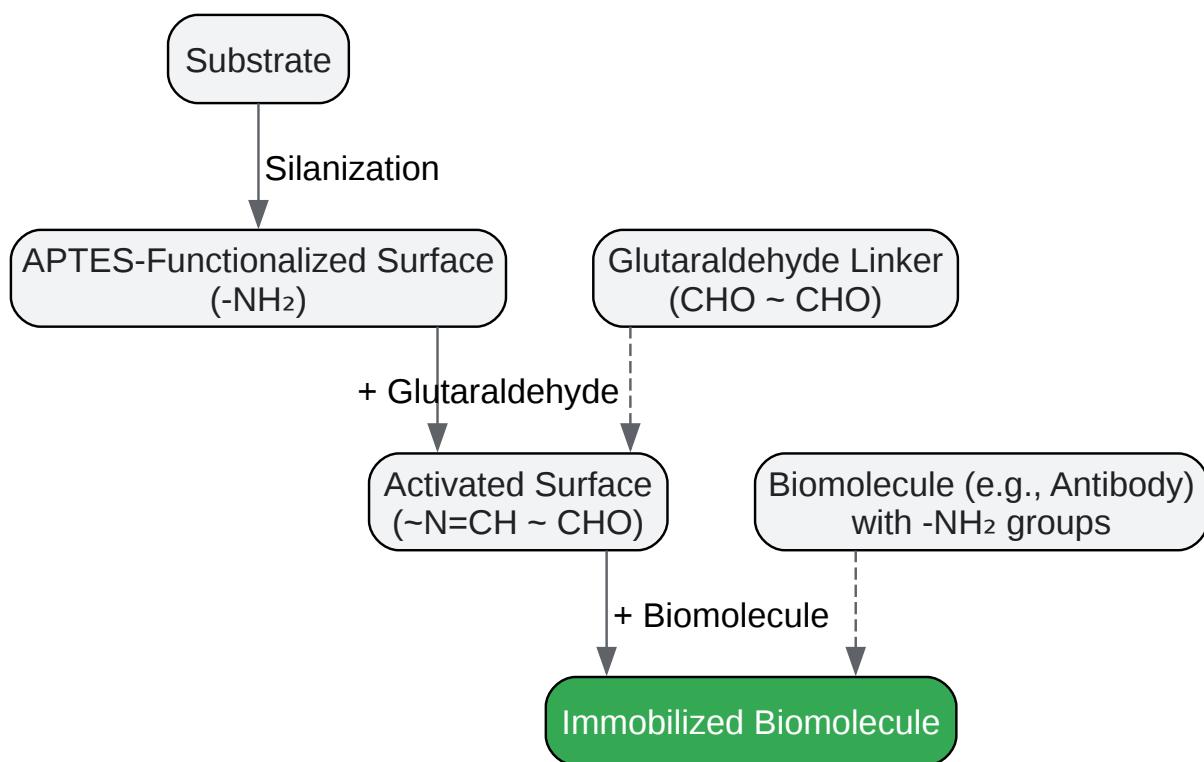
Commercial APTES is available in various grades. For research and drug development applications, high purity (typically $\geq 98\%$) is essential to ensure consistent surface modification and minimize interference from impurities.[6]

Specification	Typical Value
Purity (by GC)	$\geq 98\%$
Appearance	Colorless Liquid
Color (APHA)	≤ 30
Density (25°C)	$0.945 \pm 0.005 \text{ g/cm}^3$
Refractive Index (nD25)	1.4230 ± 0.0050

The Mechanism of Surface Modification: A Two-Stage Process


The efficacy of APTES lies in its ability to form a stable, covalently bonded layer on hydroxylated surfaces like glass, silica, and metal oxides. This process, known as silanization, is not a simple deposition but a complex, multi-step reaction that must be carefully controlled. The two primary stages are hydrolysis and condensation.[1][7]


- **Hydrolysis:** The process is initiated when the ethoxy groups ($-\text{OCH}_2\text{CH}_3$) on the silicon atom react with water. This reaction cleaves the ethoxy groups and replaces them with hydroxyl groups ($-\text{OH}$), forming reactive silanols. Ethanol is liberated as a byproduct.[1][8] The presence of water is therefore critical; even trace amounts in the solvent or adsorbed on the substrate surface can initiate hydrolysis.[1][8]
- **Condensation:** The newly formed silanol groups are highly reactive. They can condense in two ways:
 - **With the Substrate:** Silanols react with hydroxyl groups present on the inorganic surface (e.g., Si-OH on glass) to form stable, covalent siloxane bonds (Si-O-Si).[1] This is the anchoring step that grafts the APTES molecule to the surface.


- With Each Other: Adjacent hydrolyzed APTES molecules can react with one another, also forming siloxane bonds.^[1] This lateral polymerization creates a cross-linked network on the surface, enhancing the stability of the deposited layer.^[9]

Controlling the reaction conditions, especially the water content, is crucial. Insufficient water leads to incomplete hydrolysis and a sparse monolayer, while excessive water can cause APTES to polymerize in solution before it reaches the surface, leading to the deposition of aggregates and a non-uniform, multilayered film.^{[1][8]}

Visualization: APTES Reaction Mechanism

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sioresin.com [sioresin.com]
- 4. 3-Aminopropyltriethoxysilane | 919-30-2 [chemicalbook.com]
- 5. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3-氨基丙基)三乙氧基硅烷 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of structure-property relationships for 3-aminopropyltriethoxysilane films using x-ray reflectivity | Journal of Materials Research | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Aminopropyltriethoxysilane properties and specifications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092775#3-aminopropyltriethoxysilane-properties-and-specifications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com